molecular formula C11H14Cl2O B7939034 2-(3,4-Dichlorophenyl)-2-pentanol

2-(3,4-Dichlorophenyl)-2-pentanol

Cat. No.: B7939034
M. Wt: 233.13 g/mol
InChI Key: BIGAGDINIRPMIV-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-2-pentanol is an organic compound characterized by the presence of a 3,4-dichlorophenyl group attached to a pentanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-2-pentanol typically involves the reaction of 3,4-dichlorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction proceeds under anhydrous conditions and is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3,4-Dichlorobenzaldehyde+Pentylmagnesium bromideThis compound\text{3,4-Dichlorobenzaldehyde} + \text{Pentylmagnesium bromide} \rightarrow \text{this compound} 3,4-Dichlorobenzaldehyde+Pentylmagnesium bromide→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: 2-(3,4-Dichlorophenyl)-2-pentanone

    Reduction: 2-(3,4-Dichlorophenyl)-pentane

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(3,4-Dichlorophenyl)-2-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-2-pentanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the dichlorophenyl group can enhance binding affinity to certain molecular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-butanol
  • 2-(3,4-Dichlorophenyl)-2-hexanol
  • 2-(3,4-Dichlorophenyl)-2-propanol

Uniqueness

2-(3,4-Dichlorophenyl)-2-pentanol is unique due to its specific chain length and the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. Its structural features make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl2O/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h4-5,7,14H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGAGDINIRPMIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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